2,2',3,3',4,4'-Hexabromodiphenyl ether
Overview
Description
2,2',3,3',4,4'-Hexabromodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H4Br6O and its molecular weight is 643.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Like other polybrominated diphenyl ethers (pbdes), it is likely to interact with various biological systems, potentially disrupting endocrine function .
Mode of Action
As a PBDE, it is known to be a persistent organic pollutant (POP) and has been associated with endocrine disruption . It may interact with hormone receptors or other cellular targets, altering normal cellular function.
Biochemical Pathways
Given its structural similarity to other PBDEs, it may interfere with thyroid hormone homeostasis and other endocrine pathways .
Pharmacokinetics
Pbdes in general are known to be lipophilic and bioaccumulative, suggesting that they may have long biological half-lives and may accumulate in fatty tissues .
Result of Action
Exposure to pbdes has been associated with neurodevelopmental effects in children, suggesting potential neurotoxicity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PBDE 128. Its persistence in the environment and potential for bioaccumulation can lead to long-term exposure . Factors such as temperature, pH, and presence of other contaminants can also influence its environmental fate and biological activity.
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,4’-Hexabromodiphenyl ether plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, which are crucial for the metabolism of various substances . Additionally, 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can disrupt thyroid hormone homeostasis by binding to transthyretin, a thyroid hormone transport protein .
Cellular Effects
2,2’,3,3’,4,4’-Hexabromodiphenyl ether affects various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to disrupt calcium signaling pathways in neuronal cells, leading to altered neurotransmitter release and potential neurotoxicity . Moreover, it can affect gene expression by modulating the activity of transcription factors such as the AhR . These changes can result in altered cellular metabolism and potentially adverse health effects.
Molecular Mechanism
The molecular mechanism of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as the AhR and transthyretin . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, the activation of cytochrome P450 enzymes by AhR binding can enhance the metabolism of various xenobiotics, while the disruption of thyroid hormone transport by transthyretin binding can affect thyroid hormone levels and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions that promote oxidative stress . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and disrupted cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with liver toxicity, neurotoxicity, and endocrine disruption in animal studies . Threshold effects have been observed, indicating that there is a specific dosage range above which adverse effects become more pronounced .
Metabolic Pathways
2,2’,3,3’,4,4’-Hexabromodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidative debromination, leading to the formation of less brominated diphenyl ethers and other metabolites . These metabolic processes can affect the compound’s bioavailability and toxicity.
Transport and Distribution
The transport and distribution of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether within cells and tissues are influenced by various factors. The compound can bind to transport proteins such as transthyretin, which facilitates its distribution in the bloodstream . Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature . This accumulation can lead to prolonged exposure and potential toxicity.
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism . Additionally, it can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns can influence the compound’s biochemical and cellular effects.
Properties
IUPAC Name |
1,2,3-tribromo-4-(2,3,4-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-7(11(17)9(5)15)19-8-4-2-6(14)10(16)12(8)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVELCLEGVBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550652 | |
Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182677-28-7 | |
Record name | 2,2',3,3',4,4'-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW9QWZ8VGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.